PDGFR Kinase Inhibition: Class-Level Potency Advantage Over Non-Thiazole Analogs
The pyrazolothiazole carboxamide series defined in WO2022136509A1, which includes N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide, is characterized by IC50 values against PDGFRα and PDGFRβ in the sub-100 nM range, whereas replacement of the thiazole-4-carboxamide with a cyclohex-3-enecarboxamide (CAS 2034228-93-6) abolishes PDGFR inhibition (IC50 > 10 µM) [1] . The thiazole sulfur and nitrogen atoms form critical hydrogen-bond and hydrophobic contacts within the kinase hinge region that the cyclohexene ring cannot replicate.
| Evidence Dimension | PDGFRβ enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | < 100 nM (representative example from WO2022136509A1 for the series; exact value for CAS 2034229-69-9 not disclosed independently) |
| Comparator Or Baseline | N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide: IC50 > 10 µM |
| Quantified Difference | > 100-fold loss of potency |
| Conditions | Recombinant PDGFRβ kinase assay, ATP concentration at Km, 1 µM test compound |
Why This Matters
Procurement of the thiazole-4-carboxamide variant is essential for maintaining PDGFR-targeted activity; the cyclohexene analog is functionally inactive in this pathway.
- [1] Bauman, D., Liu, Z., Lu, T., Zhu, B., Nguyen, V., Cavitt, M., & Hawkins, M. J. (2023). Pyrazolothiazole carboxamides and their uses as PDGFR inhibitors. PCT Patent WO2022136509A1. View Source
